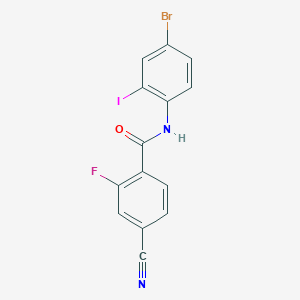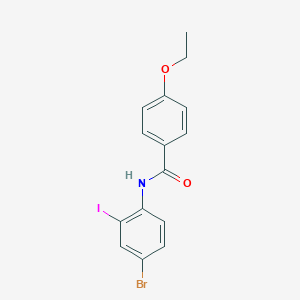![molecular formula C21H24N2O3S B283267 4-(2-{[(2-ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B283267.png)
4-(2-{[(2-ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[(2-ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide is a complex organic compound that features a naphthalene ring, an ethoxy group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2-ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 1-naphthol, is ethoxylated using diethyl sulfate in the presence of a base such as potassium carbonate.
Aminomethylation: The ethoxynaphthalene derivative is then subjected to aminomethylation using formaldehyde and a secondary amine.
Sulfonamide Formation: The final step involves the reaction of the aminomethylated product with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-{[(2-ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
4-(2-{[(2-ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-{[(2-ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
4-(2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide: Contains a hydroxyl group instead of an ethoxy group.
4-(2-{[(2-Chloronaphthalen-1-yl)methyl]amino}ethyl)benzenesulfonamide: Features a chlorine atom instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-(2-{[(2-ethoxy-1-naphthyl)methyl]amino}ethyl)benzenesulfonamide may confer unique chemical properties, such as increased lipophilicity and altered reactivity, compared to its analogs with different substituents.
特性
分子式 |
C21H24N2O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
4-[2-[(2-ethoxynaphthalen-1-yl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-2-26-21-12-9-17-5-3-4-6-19(17)20(21)15-23-14-13-16-7-10-18(11-8-16)27(22,24)25/h3-12,23H,2,13-15H2,1H3,(H2,22,24,25) |
InChIキー |
IZRBDNGAECTBNW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283184.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B283187.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![2-(2-ETHOXY-6-IODO-4-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B283205.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)


